molecular formula C22H22ClN3O3S B11452121 3-chloro-N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide

3-chloro-N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide

Cat. No.: B11452121
M. Wt: 443.9 g/mol
InChI Key: PBHPMNFAJHSGKQ-ZMOGYAJESA-N
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Description

3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

3-chloro-N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety, in particular, may contribute to its potential as a bioactive compound .

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3S/c1-28-18-7-6-15(12-16(18)14-26-8-10-29-11-9-26)13-24-25-22(27)21-20(23)17-4-2-3-5-19(17)30-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,27)/b24-13+

InChI Key

PBHPMNFAJHSGKQ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4CCOCC4

Origin of Product

United States

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